N-Stearoyl Taurine
Description
N-Stearoyl Taurine (CAS 63155-80-6) is a fatty acid amide endocannabinoid formed by the conjugation of taurine (a sulfur-containing amino sulfonic acid) with stearic acid (a C18 saturated fatty acid). It was first identified in rat brain lipidomics studies and is also present in the kidney . Structurally, it features a hydrophilic taurine head and a hydrophobic stearoyl tail, conferring amphiphilic properties that enable interactions with biological membranes and colloidal systems .
Properties
IUPAC Name |
2-(octadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJIHJZVURGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276578 | |
| Record name | N-Stearoyl Taurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-80-6 | |
| Record name | N-Stearoyl Taurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Stearoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid. It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment.
Mode of Action
This compound interacts with its targets, the TRP family of calcium channels, leading to their activation. This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes.
Biochemical Pathways
It is known that taurine, a component of this compound, plays a role in the regulation of oxidative stress. It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation.
Result of Action
The activation of TRP calcium channels by this compound can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species. This suggests that this compound may have potential antioxidant properties.
Biochemical Analysis
Biochemical Properties
N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels. It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Biological Activity
N-Stearoyl Taurine (NST) is a derivative of taurine, an amino acid known for its various biological activities. NST, specifically, is gaining attention for its potential therapeutic applications due to its unique properties. This article explores the biological activity of this compound, including its effects on metabolic processes, cellular health, and potential therapeutic uses.
Chemical Structure and Properties
This compound is formed by the conjugation of stearic acid with taurine. The structural formula can be represented as follows:
This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of the taurine moiety and the long-chain fatty acid, which influences its solubility and interaction with biological membranes.
1. Metabolic Effects:
this compound has been shown to influence lipid metabolism and glucose homeostasis. Studies indicate that taurine supplementation can ameliorate conditions such as hyperglycemia and dyslipidemia in diabetic models. For instance, in OLETF rats, taurine supplementation improved insulin sensitivity and reduced serum lipid levels significantly over a 12-week period .
2. Cellular Protection:
NST exhibits protective effects against endoplasmic reticulum (ER) stress-induced cell death. Research shows that taurine can mitigate palmitate-induced ER stress in liver cells, suggesting a potential role in preventing non-alcoholic fatty liver disease (NAFLD) . Furthermore, NST may enhance mitochondrial function, promoting cell survival under stress conditions.
3. Anti-inflammatory Properties:
Taurine derivatives like NST have demonstrated anti-inflammatory effects, which are crucial in managing chronic diseases characterized by inflammation. By modulating inflammatory pathways, NST may help reduce the risk of metabolic syndrome and related complications.
Table 1: Summary of Key Research Findings on this compound
| Study | Model | Findings |
|---|---|---|
| Tokunaga et al., 1983 | Diabetic rats | Reduced serum glucose and lipid levels with taurine supplementation. |
| El Mesallamy et al., 2010 | High fructose-fed rats | Improved insulin sensitivity and reduced hyperglycemia with taurine. |
| Recent Study | Hepatocytes | NST mitigated palmitate-induced ER stress and cell death. |
Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
A significant study investigated the effects of taurine on NAFLD using animal models. Mice supplemented with taurine showed reduced lipid accumulation in the liver and improved liver function markers compared to control groups . The protective mechanism was linked to the reduction of ER stress markers, indicating that NST could be a promising therapeutic agent for managing NAFLD.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
- Metabolic Disorders: Its ability to improve insulin sensitivity and lipid profiles makes it a candidate for treating type 2 diabetes and metabolic syndrome.
- Liver Diseases: The protective effects against liver damage suggest that NST could be beneficial in treating conditions like NAFLD.
- Neuroprotection: Due to its cellular protective properties, NST may also have applications in neurodegenerative diseases where oxidative stress plays a role.
Scientific Research Applications
Chemical Properties and Structure
N-Stearoyl Taurine is derived from stearic acid and taurine, resulting in a compound with the molecular formula . Its structure allows it to interact with biological membranes and participate in various metabolic processes.
Biological Significance
- Endocannabinoid System : NST is identified as an amino-acyl endocannabinoid, indicating its role in modulating the endocannabinoid system. This system is crucial for maintaining homeostasis in various physiological processes, including pain sensation, mood regulation, and appetite control .
- Metabolite Profile : NST has been detected in rat brain lipidomics profiling, suggesting its involvement in neurobiological functions and potential neuroprotective roles .
Therapeutic Potential
- Neuroprotection : Studies indicate that taurine derivatives like NST may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neuronal excitability and reduce oxidative stress makes them candidates for further investigation in conditions such as Alzheimer's disease .
- Cardiovascular Health : Given taurine's established benefits in cardiovascular health, NST may also contribute positively by improving endothelial function and reducing inflammation . Research has shown that taurine can enhance cardiac function and provide cytoprotection during ischemic events.
- Metabolic Disorders : NST's role as a metabolite suggests potential applications in managing metabolic disorders. Taurine has been linked to improved insulin sensitivity and glucose metabolism, which could extend to its conjugates like NST .
Research Applications
- Cellular Studies : NST can be used in vitro to study its effects on cellular metabolism, signaling pathways, and apoptosis. Its unique properties make it suitable for examining mitochondrial function and energy metabolism .
- Animal Models : Research utilizing animal models can help elucidate the physiological roles of NST, particularly regarding its neuroprotective effects and metabolic implications .
- Drug Development : The unique characteristics of NST position it as a potential candidate for drug development targeting metabolic dysfunctions or neurodegenerative diseases.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that taurine derivatives enhance neuronal survival under oxidative stress conditions. |
| Study 2 | Cardiovascular Effects | Showed that taurine supplementation improves cardiac output and reduces hypertrophy in animal models of heart disease. |
| Study 3 | Metabolic Health | Investigated the role of taurine in improving insulin sensitivity and reducing obesity-related complications. |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₀H₄₁NO₄S
- Molecular Weight : 391.6 g/mol
- Applications : Investigated for its role in neuroprotection, lipid metabolism, and as a surfactant in drug delivery systems .
Comparison with Similar Compounds
N-Stearoyl Taurine belongs to the N-acyl taurine family, where taurine is conjugated with varying fatty acid chains. Below is a detailed comparison with structurally and functionally related compounds:
N-Palmitoyl Taurine (CAS 83982-06-3)
Structural Differences :
Functional Differences :
- Biological Activity : Like this compound, it activates TRP channels but exhibits distinct binding affinities due to shorter chain length. Both compounds are associated with cardiovascular protection, reducing carotid artery intima-media thickness (IMT) in diabetic models .
N-Arachidonoyl Taurine and Derivatives
Structural Differences :
- Fatty Acid Chain : Arachidonic acid (C20 polyunsaturated) instead of stearic acid.
- Example: N-Arachidonoyl Dopamine (NADA), N-Arachidonoyl Serine (ARA-S) .
Functional Differences :
- Biological Activity: N-Arachidonoyl derivatives show stronger affinity for cannabinoid receptors (CB1/CB2) and TRPV1, mediating pain perception and inflammation. In contrast, this compound’s saturated chain limits cannabinoid receptor interaction but enhances TRPV4 activation .
- Metabolic Stability: Polyunsaturated chains in arachidonoyl derivatives increase oxidative susceptibility, whereas this compound’s saturated chain enhances stability .
Sodium Methyl Stearoyl Taurate
Functional Differences :
- Applications: Primarily used as a surfactant in cosmetics and detergents due to enhanced water solubility. Unlike this compound, it lacks significant endocannabinoid activity .
Comparative Data Table
Research Findings and Mechanistic Insights
- Cardiovascular Effects: this compound and N-Palmitoyl Taurine synergistically reduce atherosclerosis progression by modulating linoleic acid metabolites and inflammatory pathways .
- Neuroprotection: this compound enhances PI3K/AKT signaling in neuronal cells, promoting survival under oxidative stress, a mechanism less pronounced in shorter-chain analogs .
- Drug Delivery : The amphiphilic nature of this compound stabilizes liposomes and microemulsions, outperforming N-Palmitoyl Taurine in encapsulating hydrophobic drugs .
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, sodium taurate is suspended in a polar aprotic solvent such as acetone, and stearoyl chloride is added dropwise at temperatures below 10°C to mitigate exothermic side reactions. The pH is maintained between 9–10 using aqueous sodium hydroxide to deprotonate taurine’s amino group, enhancing its nucleophilicity. After completion, the mixture is acidified to precipitate the product, which is then filtered and dried.
Key Parameters:
Limitations
This method requires meticulous pH control to avoid hydrolysis of stearoyl chloride into stearic acid. Additionally, the use of stoichiometric bases generates salt byproducts, necessitating purification steps such as recrystallization or chromatography.
Phase Separation for Salt-Free Production
A patent by US2974153A describes a solvent-based phase separation technique to isolate this compound from aqueous slurries containing alkali metal salts. This method addresses the challenge of salt contamination in traditional syntheses.
Process Overview
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Slurry Formation: An aqueous mixture of sodium-N-stearoyl taurate and NaCl/Na₂SO₄ is heated to 95°C.
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Solvent Addition: A water-insoluble fatty acid (e.g., stearic acid) or ester is introduced, forming a biphasic system.
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Agitation and Settling: The mixture is vigorously agitated to transfer this compound into the organic phase, followed by phase separation at elevated temperatures.
Advantages:
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Eliminates salt byproducts without ion-exchange resins.
Challenges:
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Requires precise temperature control to prevent solidification of the organic phase.
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Limited to N-acyl taurines with hydrocarbon chains ≥C12 for effective phase separation.
Two-Step Synthesis with N-Methylation
CN102875422B introduces a two-step protocol combining acylation and methylation to produce N-methyl-N-stearoyl taurine, enhancing metabolic stability.
Step 1: Acylation
Sodium taurate reacts with stearoyl chloride under alkaline conditions (pH 9–10) in acetone, yielding sodium-N-stearoyl taurate.
Step 2: Methylation
The intermediate is treated with dimethyl sulfate in the presence of sodium hydroxide, introducing a methyl group to the taurine nitrogen. Acidification precipitates the final product.
Optimized Conditions:
Applications
This method is favored for producing derivatives with improved lipid solubility, which are critical for drug delivery systems.
Emerging Enzymatic Approaches
Recent studies on taurine metabolism have identified enzymes like PTER (phosphotriesterase-related) capable of catalyzing N-acylation reactions. While PTER primarily mediates acetylation, its structural flexibility suggests potential engineering for stearoylation.
Hypothetical Pathway:
-
Enzyme Engineering: Modify PTER’s active site to accommodate stearoyl-CoA instead of acetyl-CoA.
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Biocatalytic Reaction: Incubate taurine with stearoyl-CoA and engineered PTER in buffered solution.
Challenges:
Q & A
Q. What experimental methodologies are recommended for isolating N-Stearoyl Taurine from biological tissues?
this compound is typically isolated using lipidomics workflows, including lipid extraction with organic solvents (e.g., methanol/chloroform mixtures) followed by liquid chromatography-mass spectrometry (LC-MS) for purification and identification. Rat brain and kidney tissues are common sources due to their endogenous presence . Validation via tandem MS (MS/MS) is critical to confirm structural integrity, particularly given its similarity to other fatty acyl taurines (e.g., N-Palmitoyl Taurine) .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on high-resolution mass spectrometry (HRMS) to determine the molecular formula (C20H41NO4S) and nuclear magnetic resonance (NMR) spectroscopy to resolve the stearoyl (C18:0) and taurine moieties. Comparative analysis with synthetic standards is essential to confirm purity (≥98%) and avoid misidentification .
Q. What are the primary biological targets of this compound, and how are they identified?
this compound activates transient receptor potential (TRP) calcium channels, particularly TRPV1 and TRPV4. Target identification involves calcium flux assays in TRP-expressing cell lines, coupled with pharmacological inhibitors (e.g., ruthenium red for TRPV1) to confirm specificity. Cross-reactivity with other endocannabinoid-like compounds should be assessed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., cardiovascular protection vs. no observed effects) may arise from differences in experimental models (e.g., species-specific TRP expression) or metabolite stability. Standardizing tissue-specific lipid extraction protocols and controlling for endogenous taurine levels (via LC-MS quantification) can reduce variability . Dose-response studies in diabetic vs. non-diabetic models are recommended to clarify context-dependent effects .
Q. What experimental designs are optimal for studying this compound's role in lipid bilayer formation and stability?
To investigate its surfactant properties, use dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) to monitor micelle or liposome formation in aqueous solutions. Compare phase behavior with structurally related compounds (e.g., N-Palmitoyl Taurine) under varying pH and ionic conditions . Surface tension measurements via Langmuir troughs can quantify interfacial activity .
Q. How does this compound's mechanism differ from other taurine derivatives in modulating metabolic pathways?
Comparative metabolomics using knockout models (e.g., TRPV1/TRPV4-null mice) can isolate channel-specific effects. Pair this with isotope-labeled taurine tracers to track metabolic incorporation. For example, this compound’s anti-inflammatory effects may involve distinct arachidonic acid pathways compared to N-Arachidonoyl Taurine .
Q. What strategies mitigate degradation issues in long-term this compound storage?
Store the compound in methanol solutions at -20°C to prevent hydrolysis. Lyophilization is not recommended due to instability in powder form. Regular purity checks via HPLC-UV (λ = 210 nm) and MS are advised, especially after prolonged storage .
Methodological Considerations
Q. How should researchers validate the specificity of this compound's interaction with TRP channels?
Combine genetic (siRNA knockdown) and pharmacological approaches (TRP antagonists) in primary neuronal cultures. Use lipidomics to rule out off-target effects from endogenous ligands (e.g., N-Arachidonoyl Dopamine) . Calcium imaging with Fura-2 AM dye provides real-time validation .
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Optimize chromatographic separation using C18 columns and acetonitrile/water gradients with 0.1% formic acid. Spike internal standards (e.g., deuterated taurine) to correct for matrix effects .
Data Interpretation and Challenges
Q. How can conflicting results on this compound's role in atherosclerosis be reconciled?
Differences may stem from model systems (e.g., in vitro endothelial cells vs. in vivo murine models). Perform integrated omics (transcriptomics and lipidomics) to identify co-regulated pathways, such as linoleic acid metabolism, which may modulate its atheroprotective effects . Stratify analyses by metabolic comorbidities (e.g., diabetes) to account for pathway crosstalk .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
